Zmhox1a protein
Description
Properties
CAS No. |
148590-42-5 |
|---|---|
Molecular Formula |
C9H13NO2S2 |
Synonyms |
Zmhox1a protein |
Origin of Product |
United States |
Molecular Architecture of Zmhox1a Protein
Zmhox1a Gene Organization and Chromosomal Localization
The gene encoding Zmhox1a resides within the Zea mays genome.
Genomic Locus on Zea mays Chromosome 8
The Zmhox1a gene has been mapped to the long arm of chromosome 8 in Zea mays nih.govnih.govwikigenes.org. It is distinct from other related maize homeobox genes like ZmHox1b, which is located on chromosome 6 maizegdb.orgoup.com. Another related gene, ZmHox2b, also maps to chromosome 8, while ZmHox2a is on chromosome 3 nih.gov.
Gene Structure and Transcriptional Units
Information regarding the detailed gene structure and transcriptional units of Zmhox1a is available. The gene produces a transcript of approximately 3.1 kb nih.govnih.gov. While specific details on exons and introns for Zmhox1a were not extensively detailed in the search results, homeobox genes, in general, encode transcription factors involved in developmental processes mdpi.comfrontiersin.org. Studies on other gene families in maize, such as the ZHD gene family which includes zinc finger-homeodomain proteins, have involved analyses of gene structure and motif distribution researchgate.net.
Zmhox1a Transcript Variants and Processing
The Zmhox1a gene produces messenger RNA (mRNA) that undergoes processing.
Messenger RNA Characteristics
The Zmhox1a transcript is approximately 3.1 kb in length and can be detected in various maize tissues nih.govnih.gov. Studies have indicated that alternative splicing can occur at the untranslated leading exons of the Zmhox1a gene, resulting in different open reading frames researchgate.net. One transcript variant yields the normal Zmhox1a open reading frame, while another can produce an unrelated open reading frame researchgate.net.
| Transcript Characteristic | Value | Source |
|---|---|---|
| Transcript Length | ~3.1 kb | nih.govnih.gov |
| Detection in Tissues | Various | nih.govnih.gov |
| Alternative Splicing | Evidenced | researchgate.net |
Post-transcriptional Regulation Evidences
Evidence suggests that Zmhox1a is subject to post-transcriptional regulation. Despite the presence of Zmhox1a transcript in maize roots, the Zmhox1a protein is not detected in this tissue nih.govnih.gov. This observation indicates the likely involvement of a post-transcriptional control mechanism regulating this compound levels nih.govnih.gov. Post-transcriptional regulation in plants can involve various mechanisms, including mRNA splicing, translation, and stability, as well as the action of microRNAs conicet.gov.arrjraap.com. Studies on other maize genes and transposable elements have also highlighted the significance of post-transcriptional regulation in controlling protein production core.ac.uk.
Zmhox1a Polypeptide Structure and Conserved Domains
The this compound is a polypeptide with specific structural features and conserved functional domains.
The Zmhox1a polypeptide consists of 719 amino acids nih.govnih.gov. Western blotting experiments have detected the native this compound with an apparent molecular weight of 112 or 115 kDa in nuclear protein extracts nih.govnih.gov. This size is larger than the calculated size based on the amino acid sequence (719 amino acids), which might suggest post-translational modifications or aberrant migration in gels.
The protein contains a homeodomain, which is characteristic of homeobox proteins and is involved in DNA binding nih.govsmolecule.comnih.gov. DNA binding experiments have confirmed that the Zmhox1a homeodomain binds to specific sites flanking the TATA-box of the Shrunken promoter nih.govnih.gov.
Zmhox1a is also classified as a PHD finger protein, characterized by a conserved Cys4-His-Cys3 motif smolecule.com. This PHD finger domain is crucial for its function as a transcription factor smolecule.com. The PHD finger was initially identified by comparing Zmhox1a to its Arabidopsis relative HAT3.1 and was named "plant homeodomain" finger due to its association with the homeodomain in both proteins oup.comsci-hub.box. The PHD finger domain in Zmhox1a may facilitate interactions with other proteins involved in chromatin remodeling and epigenetic regulation smolecule.com.
Furthermore, the Zmhox1a polypeptide contains a highly acidic central region, which implies a potential function as a transcriptional activator nih.govnih.gov. The carboxy-terminal part of the protein shows relation to the human Oct2 transcription factor, although homology to the POU specific domain is limited to the POU-B subdomain nih.govnih.gov. Zmhox1a also contains a conserved region of approximately 180 amino acids, referred to as the ZIP/PHDf domain, which includes a leucine (B10760876) zipper preceding the PHD finger oup.com. This leucine zipper can function as a dimerization motif and has been shown to interact with 14-3-3 proteins in maize and Arabidopsis oup.comresearchgate.net. The interaction with 14-3-3 proteins suggests a potential mechanism for regulating the transcriptional activity associated with the PHD finger oup.com.
| Polypeptide Characteristic | Value / Description | Source |
|---|---|---|
| Amino Acid Count | 719 | nih.govnih.gov |
| Native Molecular Weight | 112 or 115 kDa (by Western Blot) | nih.govnih.gov |
| Conserved Domains | Homeodomain, PHD finger (Cys4-His-Cys3) | nih.govsmolecule.comoup.com |
| Functional Regions | Acidic central region (activator), ZIP/PHDf domain | nih.govnih.govoup.com |
| Interacting Proteins | 14-3-3 proteins | oup.comresearchgate.net |
Homeodomain Architecture and Classification
Zmhox1a is a member of the homeobox gene family, which are known to encode transcription factors playing critical roles in development. ebi.ac.ukuni-freiburg.de The defining feature of these proteins is the homeodomain, a highly conserved DNA-binding domain approximately 60 amino acids in length. yokohama-cu.ac.jp This domain facilitates sequence-specific DNA binding primarily through a helix-turn-helix (HTH) structural motif. yokohama-cu.ac.jpgenecards.org
Zmhox1a is classified as a PHD finger protein within the homeobox family. ebi.ac.uk It represents a member of a distinct class of maize homeobox genes that are only distantly related to the well-characterized Knotted class. uni-freiburg.dedoe.gov Structural analysis of the Zmhox1a gene has revealed the presence of two small introns within the homeodomain-encoding region. mybiosource.com The positions of these introns are conserved in corresponding animal homeobox genes, suggesting a potential common evolutionary ancestor. mybiosource.com
Plant Homeodomain (PHD) Finger Motif Structure
The Plant Homeodomain (PHD) finger is a cysteine-rich motif that was initially identified in plant homeodomain proteins, including Arabidopsis HAT3.1 and maize Zmhox1a. nih.govdoe.govnih.govaffrc.go.jpresearchgate.net This motif typically spans 50 to 80 amino acids and is characterized by a conserved Cys4-His-Cys3 amino acid arrangement. nih.govnih.govresearchgate.netethz.ch This specific configuration enables the coordination of two zinc ions (Zn²⁺), forming a cross-brace structure essential for the motif's structural integrity and function. nih.govnih.govaffrc.go.jp
Structurally, the PHD finger adopts a globular fold comprising a two-stranded beta-sheet and an alpha-helix. nih.gov The residues involved in zinc coordination and the core secondary structures are highly conserved across different proteins containing this motif. nih.gov However, the loop regions flanking the core structure exhibit variability, which may contribute to the functional specificity observed among different PHD fingers. nih.gov While structurally related to RING finger (Cys3-His-Cys4) and FYVE domains, the PHD finger possesses a distinct cysteine/histidine spacing pattern. nih.govaffrc.go.jpresearchgate.net In plants, PHD fingers are frequently found in association with DNA-binding domains, such as homeodomains or myb domains. researchgate.netuniprot.org
Presence and Implications of Acidic Transactivation Regions
Zmhox1a contains a notably acidic region located centrally within its polypeptide sequence. uni-freiburg.dedoe.gov The presence of such a highly acidic region is often indicative of a transcriptional activation function in proteins. uni-freiburg.dedoe.gov Acidic activation domains are typically intrinsically disordered regions within transcription factors that facilitate the recruitment and binding of coactivator proteins. escholarship.org These regions often feature hydrophobic motifs whose function is balanced by the presence of acidic residues. escholarship.org The acidic residues can promote the accessibility of hydrophobic motifs for coactivator interaction and can also engage in direct interactions with basic residues on coactivators. escholarship.org
Interestingly, the PHD finger motif itself has been demonstrated to possess transcriptional activation activity in various eukaryotic systems, including yeast, plants, and animal cells. researchgate.netethz.chuniprot.org However, studies on Zmhox1a indicate that the transcriptional activation potential of the isolated PHD finger can be masked when it is embedded within a larger conserved region known as the ZIP/PHDf domain, which includes an upstream leucine zipper motif. researchgate.netuniprot.org This leucine zipper has been shown to interact with 14-3-3 proteins, suggesting a potential regulatory mechanism for Zmhox1a activity involving 14-3-3 signaling pathways. researchgate.netuniprot.orgebi.ac.uk
Structural Homology to Other Transcription Factors
As a member of the homeobox gene family, Zmhox1a shares structural characteristics, particularly the homeodomain, with a wide array of transcription factors involved in developmental processes across diverse organisms. ebi.ac.ukuni-freiburg.deyokohama-cu.ac.jp While Zmhox1a belongs to a distinct class of maize homeobox genes separate from the Knotted class, it exhibits structural and functional similarities to other homeobox proteins. ebi.ac.ukuni-freiburg.dedoe.gov
Specifically, the carboxy-terminal portion of the this compound shows relatedness to the human Oct2 transcription factor (POU2F2), although the homology within the POU domain is limited to the POU-B subdomain. uni-freiburg.dedoe.gov The PHD finger motif found in Zmhox1a is a conserved domain present in numerous regulatory proteins in both plants and animals, often linked to chromatin-mediated transcriptional regulation. researchgate.net This includes proteins belonging to groups such as the trithorax (TRX-G) and polycomb (PC-G) families, as well as certain leukaemia-associated proteins (LAP finger). researchgate.net The identification of the PHD finger in Zmhox1a was facilitated by comparison to its counterpart in Arabidopsis, HAT3.1, which shares substantial sequence similarity with the N-terminal region of Zmhox1a. affrc.go.jpthieme-connect.de Zmhox1a is also recognized as a member of the plant-specific HD-Zip family of transcription factors, characterized by the unique combination of a homeodomain and a leucine zipper. uniprot.org
Molecular Mechanisms of Zmhox1a Protein Action
DNA Binding Specificity and Transcriptional Regulation
Zmhox1a is a sequence-specific DNA-binding protein that interacts with particular DNA sequences to regulate transcription diva-portal.orgrutgers.edu. Its homeodomain is crucial for this DNA binding smolecule.comnih.gov.
Interaction with Promoter Elements (e.g., Shrunken gene feedback control element)
Zmhox1a has been shown to bind to the 26 bp feedback control element in the promoter of the maize Shrunken (Sh1) gene diva-portal.orgsmolecule.comnih.govembopress.orgnih.gov. DNase I footprinting experiments confirmed that the Zmhox1a homeodomain binds at three sites flanking the TATA-box of the Shrunken promoter nih.govnih.gov. This interaction is significant as the Shrunken gene is involved in starch biosynthesis and seed development in maize smolecule.com.
Transcriptional Activation and Repression Mechanisms
Zmhox1a is considered a transcriptional regulator, capable of both activating and repressing transcription depending on the context diva-portal.orgsmolecule.comfrontiersin.org. A highly acidic central region of the Zmhox1a polypeptide suggests a potential function as a transcriptional activator nih.govresearchgate.net. Studies involving the PHD finger domain of Zmhox1a and related proteins indicate that the PHD finger can activate transcription in eukaryotic cells oup.comnih.gov. However, in plant homeodomain transcription factors, this transcriptional activity appears to be repressed when embedded within the conserved ZIP/PHD motif, suggesting the leucine (B10760876) zipper may modulate the PHD finger's activity oup.comnih.gov.
Role in Gene Expression Modulation
Zmhox1a modulates gene expression by binding to specific promoter regions, thereby influencing the transcription of target genes smolecule.comwikipedia.org. This regulation can lead to either activation or repression of gene expression, impacting developmental pathways in maize smolecule.com. The protein's ability to interact with other factors suggests it integrates various signals to modulate gene expression patterns critical for plant growth and development smolecule.com. The nuclear localization of Zmhox1a is compatible with its role in transcriptional control nih.govresearchgate.net.
Protein-Protein Interactions and Complex Formation
The functional specificity of HDZip proteins like Zmhox1a is likely determined by their capacity to interact with other proteins diva-portal.org. Interaction studies have revealed that Zmhox1a can form complexes with various proteins that modulate transcriptional activity smolecule.com.
Interaction with Other Homeodomain Proteins
Plant homeodomain proteins, including Zmhox1a, can physically interact with other transcriptional factors, including other homeodomain proteins, to regulate gene expression smolecule.comrutgers.eduthieme-connect.de. This suggests a collaborative role in gene regulation during maize development smolecule.com.
Association with Chromatin Remodeling Factors
The PHD finger domain of Zmhox1a is implicated in interactions with proteins involved in chromatin remodeling and epigenetic regulation smolecule.comwikipedia.orgnews-medical.net. The PHD finger is found in many regulatory proteins associated with chromatin-mediated transcriptional regulation wikipedia.orgresearchgate.net. While specific bio-interactions with chromatin remodeling factors for Zmhox1a are not extensively detailed in the provided results, the presence of the PHD finger suggests a potential role in recognizing specific histone modifications, which could enhance its regulatory capacity within the nucleus smolecule.comwikipedia.org. Chromatin remodeling is a key mechanism for regulating eukaryotic gene expression by making DNA accessible to regulatory factors like transcription factors news-medical.netelifesciences.org. Proteins with PHD fingers are often found in complexes involved in chromatin modification and remodeling wikipedia.org.
Here is a summary of some key interactions and binding sites discussed:
| Interaction Type | Interacting Partner(s) | Location/Context | Effect/Role | Source |
| DNA Binding | Shrunken 26 bp feedback control element | Shrunken gene promoter, flanking TATA-box | Influences Shrunken gene expression, starch biosynthesis, seed development. | diva-portal.orgsmolecule.comnih.govnih.gov |
| Protein-Protein Interaction | 14-3-3 proteins | Mediated by the leucine zipper of the ZIP/PHD domain | Potential modulation of PHD finger activity. | oup.comnih.gov |
| Protein-Protein Interaction | Other Homeodomain Proteins | Nuclear | Collaborative gene regulation. | smolecule.comrutgers.eduthieme-connect.de |
| Association | Chromatin Remodeling Factors | Nucleus | Potential role in epigenetic regulation and modulating gene expression. | smolecule.comwikipedia.orgnews-medical.net |
Data Table: Zmhox1a Protein Characteristics
| Characteristic | Detail | Source |
| Organism | Zea mays (Maize) | smolecule.com |
| Protein Family | Homeodomain-leucine zipper (HDZip), PHD finger protein | diva-portal.orgsmolecule.comwikipedia.org |
| Gene Location | Long arm of chromosome 8 | smolecule.comnih.govwikigenes.orgwikigenes.org |
| Transcript Size | 3.1 kb | nih.govresearchgate.net |
| Polypeptide Size | 719 amino acids | nih.govresearchgate.net |
| Native Protein Size | 112 or 115 kDa (detected in nuclear extracts) | nih.govresearchgate.net |
| Cellular Localization | Nuclear | nih.govresearchgate.net |
| Key Motif | PHD finger (Cys4-His-Cys3), Homeodomain, Leucine Zipper, Acidic Region | smolecule.comwikipedia.orgnih.govresearchgate.netoup.com |
Integration into Regulatory Networks
Zmhox1a's function extends beyond simple DNA binding; it integrates into complex regulatory networks through interactions with other proteins. The protein has been shown to interact with other transcription factors and chromatin-modifying complexes. smolecule.com These interactions are crucial for Zmhox1a to integrate developmental signals and environmental cues, allowing for the modulation of gene expression patterns vital for plant growth and development. smolecule.com
Research indicates that Zmhox1a can form complexes with various proteins that modulate transcriptional activity. This includes interactions with other homeodomain proteins and factors involved in chromatin remodeling. smolecule.com Such collaborative roles are essential for the precise regulation of gene expression during maize development. smolecule.com
A notable interaction involves the ZIP/PHDf motif of Zmhox1a, which comprises the PHD finger and an upstream leucine zipper. This motif interacts with 14-3-3 proteins, specifically 14-3-3GF14µ from Arabidopsis thaliana and 14-3-3GF14-12 from maize. nih.gov This interaction suggests that Zmhox1a may be a target of 14-3-3 signaling pathways, further highlighting its integration into broader cellular regulatory networks. nih.gov The observed transcriptional activation activity of the Zmhox1a PHD finger in different eukaryotic systems (yeast, plant, and animal cells) implies the widespread presence of its interacting protein partners across species. nih.gov
Here is a summary of known protein interactions involving Zmhox1a:
| Interacting Protein/Complex | Zmhox1a Domain Involved | Functional Implication | Source |
| Other Transcription Factors | Not specified | Integration of signals | smolecule.com |
| Chromatin-Modifying Complexes | PHD finger (potentially) | Chromatin remodeling, epigenetic regulation | smolecule.com |
| Other Homeodomain Proteins | Not specified | Collaborative gene regulation | smolecule.com |
| 14-3-3 Proteins | ZIP/PHDf motif | Potential target of signaling pathways | nih.gov |
Epigenetic Regulation through this compound
Zmhox1a is implicated in epigenetic regulation, primarily through its PHD finger domain. smolecule.com PHD finger proteins, including Zmhox1a, are frequently associated with chromatin-mediated transcriptional regulation. nih.govexpasy.orgfrontiersin.org The PHD finger is recognized as a "reader" domain of epigenetic modifications. frontiersin.org This domain facilitates interactions with proteins involved in chromatin remodeling and epigenetic processes. smolecule.com Studies on histone modifications suggest that Zmhox1a may function as an epigenetic reader, binding to specific histone marks that indicate active or repressed chromatin states. smolecule.com By recognizing and interacting with these modifications, Zmhox1a plays a role in translating histone modification patterns into downstream gene expression outcomes. frontiersin.org
Recognition of Histone Modifications by PHD Finger
The PHD finger of Zmhox1a is crucial for recognizing specific histone modifications. smolecule.com This domain acts as a methyllysine and methylarginine (B15510414) "reader". frontiersin.orgresearchgate.net It has the capacity to specifically recognize and bind to methylation marks present on histone H3. frontiersin.orgresearchgate.net While specific histone modifications recognized by the Zmhox1a PHD finger itself are not detailed in all available information, studies on other plant PHD finger proteins, such as those in Arabidopsis ING and AL proteins, have demonstrated binding to di- or tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/me3). frontiersin.orgresearchgate.net H3K4me3 is typically found at the transcription start sites of actively transcribed genes. wikipedia.org The ability to bind to tri-methylated lysines on histones is considered a potentially widespread characteristic among PHD fingers, positioning them as key epigenetic readers that specifically recognize and bind to modified residues. wikipedia.orgfrontiersin.org Structural analysis of other PHD fingers has identified specific residues, such as those within an aromatic cage and a conserved acidic residue, as critical for the binding interaction with H3K4me3/2. researchgate.net
Involvement in Chromatin-Mediated Gene Regulation
Through its interaction with histone modifications and chromatin-modifying complexes, Zmhox1a is involved in chromatin-mediated gene regulation. smolecule.comnih.govexpasy.orgfrontiersin.org PHD finger proteins are known to be associated with complexes that remodel chromatin structure or contribute to histone acetylation, both of which are key processes in regulating gene accessibility and transcription. nih.gov The PHD finger's role as an epigenetic reader allows Zmhox1a to contribute to chromatin remodeling and the transcriptional regulation of its target genes. frontiersin.org By recognizing specific histone marks, PHD finger proteins are essential for recruiting chromatin remodeling complexes and transcription factors to target gene loci, thereby controlling their transcriptional status. frontiersin.org This involvement in chromatin remodeling processes underscores the importance of Zmhox1a in controlling gene expression patterns that are fundamental for development in eukaryotic organisms. frontiersin.org
Biological Functions and Developmental Roles of Zmhox1a Protein in Zea Mays
Role in Plant Development and Differentiation Processes
The Zmhox1a protein is a significant regulator involved in multiple aspects of plant development, influencing both vegetative and reproductive stages. nih.gov Its function as a transcriptional regulator is suggested by its highly acidic central region, a characteristic feature of transcriptional activators. nih.govembopress.org
To understand its biological function, researchers have studied the effects of its ectopic expression (expressing the gene in a plant where it is not normally active) in tobacco. This approach revealed that Zmhox1a causes pleiotropic alterations, meaning it affects a wide range of developmental traits simultaneously. nih.govnih.gov These widespread changes underscore its role as a key regulator in plant differentiation. The presence of the Zmhox1a transcript in various maize tissues further supports its involvement in diverse developmental pathways, although post-transcriptional control mechanisms may regulate its final protein levels in specific tissues like roots, where the transcript is present but the protein is not detected. nih.govembopress.org
Contribution to Seed Development and Starch Biosynthesis
Zmhox1a has a direct link to the metabolic processes occurring during seed development, particularly starch biosynthesis. The gene was initially identified through its protein product's ability to bind to a 26-base-pair feedback control element within the promoter of the Shrunken gene. nih.govembopress.org The Shrunken gene is a well-known component in the starch synthesis pathway in the maize endosperm.
Further investigation confirmed that the Zmhox1a homeodomain binds specifically to three sites that flank the TATA-box of the Shrunken promoter. nih.govembopress.org This binding activity strongly suggests that Zmhox1a functions as a direct transcriptional regulator of genes required for starch production. By influencing the expression of key biosynthesis genes, Zmhox1a contributes to the accumulation of starch, a critical energy reserve in the developing seed.
Influence on Plant Architecture Traits
The shoot apical meristem (SAM) is a small, dynamic population of stem cells at the tip of the shoot that is responsible for generating all of the plant's above-ground organs. nih.govresearchgate.net The expression of Zmhox1a in meristematic cells places it in a position to influence SAM activity directly. nih.govnih.gov The phenotypic alterations observed in transgenic plants, such as the prolific formation of adventitious shoots from axillary meristems, indicate that Zmhox1a can modify the standard program of meristem development and outgrowth. nih.govnih.gov Furthermore, Zmhox1a was shown to cause homeotic floral transformations, including the development of petaloid stamens and even secondary flowers within the primary gynoecium. nih.govnih.gov This reveals that Zmhox1a is also involved in regulating cell fate and identity within the floral meristems during the reproductive phase. nih.govnih.gov
| Floral Structure | Development of secondary flowers within the primary gynoecium. | Loss of determinate growth in the floral meristem, affecting reproductive success. |
Responses to Environmental Cues and Developmental Signals
The function of Zmhox1a is integrated with the plant's internal developmental programs and potentially with external environmental signals. Evidence for regulation by developmental signals comes from the observation that while the Zmhox1a gene is transcribed in maize roots, the protein itself is not detectable. nih.govembopress.org This indicates the presence of a post-transcriptional control mechanism that prevents the protein from being made in that specific organ, ensuring its activity is confined to appropriate developmental contexts. nih.govembopress.org
As a transcription factor, Zmhox1a acts as an intermediary in the complex gene regulatory networks that translate internal and external cues into developmental outcomes. nih.gov For instance, the process of starch biosynthesis, which Zmhox1a helps regulate, is highly responsive to the metabolic state of the cell and nutrient availability, both of which are influenced by environmental conditions. nih.gov Therefore, Zmhox1a is a component of the molecular machinery that allows the plant to modulate its growth and development in response to a changing environment and its own internal state.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
Expression Dynamics of Zmhox1a Protein
Tissue-Specific Expression Patterns of Zmhox1a Gene
The gene encoding Zmhox1a is transcribed in various tissues throughout the maize plant, indicating a broad yet specific role in the plant's biology. nih.govnih.govembopress.org Research has identified the 3.1 kb Zmhox1a transcript in different maize tissues, with notable expression in cells that are actively dividing and differentiating. nih.govnih.gov Specifically, the gene is transcribed in meristematic and proliferating cells, which are fundamental to plant growth and development. nih.gov This expression pattern suggests that the Zmhox1a gene product is involved in processes related to cell division and the formation of new tissues.
Table 1: Tissue and Cell-Type Expression of Zmhox1a Gene
| Tissue/Cell Type | Zmhox1a Transcript (mRNA) Detection | Source(s) |
|---|---|---|
| General Tissues | Detected | nih.govnih.govembopress.org |
| Meristematic & Proliferating Cells | Detected | nih.gov |
| Roots | Detected | nih.govnih.govembopress.org |
Developmental Stage-Dependent Expression of Zmhox1a Protein
The expression of the this compound is closely linked to the developmental state of the plant, particularly in phases involving active growth. The protein is primarily synthesized in meristematic and proliferating cells, which are hubs of developmental activity. nih.gov This indicates that Zmhox1a likely functions during the vegetative and reproductive phases where cell division and differentiation are critical. nih.gov Western blotting experiments have confirmed the presence of the native this compound, with a molecular weight of 112 or 115 kDa, within nuclear protein extracts. nih.govnih.govembopress.org Its localization in the nucleus is consistent with its proposed function as a transcription factor, a role that is inherently tied to controlling developmental programs. nih.govnih.govembopress.org
Discrepancies Between Transcript and Protein Abundance and Post-transcriptional Control
A significant finding in the study of Zmhox1a is the clear discrepancy between the presence of its gene transcript (mRNA) and the final protein product in certain tissues. nih.govnih.govembopress.org This points towards a sophisticated layer of post-transcriptional regulation, where the translation of mRNA into protein is actively controlled.
The most striking example of this control mechanism is observed in maize roots. While the Zmhox1a transcript is readily detectable in root tissue, the this compound is absent. nih.govnih.govembopress.org This observation strongly suggests that a post-transcriptional control mechanism is in place, which prevents the mRNA from being translated into protein in this specific tissue. nih.govnih.govembopress.org Such regulation allows for a finer level of control over gene expression than transcriptional control alone, enabling the plant to rapidly modulate protein levels in response to developmental or environmental cues without altering gene transcription.
Table 2: Comparison of Zmhox1a Transcript and Protein Levels in Maize Root Tissue
| Molecule | Detection in Roots | Implication | Source(s) |
|---|---|---|---|
| Zmhox1a Transcript (mRNA) | Present | Gene is actively transcribed. | nih.govnih.govembopress.org |
| This compound | Not Detected | Translation is inhibited via post-transcriptional control. | nih.govnih.govembopress.org |
Evolutionary Perspectives of Zmhox1a Protein
Phylogenetic Relationship within the Homeobox Gene Family
The homeobox gene family, characterized by a highly conserved DNA-binding motif known as the homeodomain, is a large and diverse group of transcription factors crucial for developmental processes in a wide range of eukaryotes. In plants, this superclass is further categorized into several distinct classes based on sequence similarity and the presence of additional conserved domains. These classes include, but are not limited to, HD-ZIP (homeodomain-leucine zipper), KNOX (Knotted1-like homeobox), BEL (Bell1-like homeobox), and PHD (Plant Homeodomain).
Zmhox1a belongs to the PHD-finger class of homeobox proteins. The initial characterization of Zmhox1a identified it as a member of a novel class of maize homeobox genes, being only distantly related to the well-characterized Knotted class. Subsequent genome-wide analyses and phylogenetic reconstructions across the plant kingdom have solidified the classification of Zmhox1a and its orthologs within the PHD-finger family. This family is distinguished by the presence of a plant homeodomain finger domain in addition to the homeodomain.
Phylogenetic trees constructed using the amino acid sequences of homeodomains from various plant species consistently group Zmhox1a with other PHD-finger proteins, separate from other homeobox gene classes. This distinct clade suggests a monophyletic origin for the PHD-finger homeobox genes, indicating that they arose from a common ancestor and have since diversified. The separation between monocotyledonous and dicotyledonous PHD-finger proteins is also evident in phylogenetic analyses, with Zmhox1a clustering with its orthologs from other monocots like rice (Oryza sativa).
| Homeobox Gene Class | Key Distinguishing Feature(s) | Representative Members |
| HD-ZIP | Homeodomain and Leucine (B10760876) Zipper motif | ATHB-1 (Arabidopsis) |
| KNOX | Homeodomain and KNOX1/2 domains | Knotted1 (Maize) |
| BEL | Homeodomain and BEL domain | BELL1 (Arabidopsis) |
| PHD-finger | Homeodomain and PHD-finger domain | Zmhox1a (Maize), AtHAT3.1 (Arabidopsis) |
| WOX | Homeodomain and WUS box | WUSCHEL (Arabidopsis) |
Conservation and Divergence of PHD Finger Domains Across Species
The Plant Homeodomain (PHD) finger is a conserved zinc-finger motif characterized by a Cys4-His-Cys3 consensus sequence. This domain is crucial for protein-protein interactions and for recognizing specific histone modifications, thereby playing a pivotal role in chromatin-mediated gene regulation.
Comparative analysis of the PHD finger domain of Zmhox1a with its orthologs in other plant species, such as Arabidopsis thaliana (e.g., ATX1, ATX2) and rice, reveals a high degree of conservation in the core cysteine and histidine residues that are essential for zinc coordination and structural integrity. This conservation underscores the fundamental importance of the PHD finger's structure for its function across the plant kingdom.
Despite this core conservation, there is notable sequence divergence in the regions between the conserved cysteine and histidine residues. These variable loop regions are thought to contribute to the functional specificity of different PHD finger proteins, including their differential binding affinities for various modified histone tails. For instance, some PHD fingers specifically recognize trimethylated lysine (B10760008) 4 of histone H3 (H3K4me3), while others may bind to other histone marks. This divergence in the non-essential regions of the PHD finger domain is a key driver of the functional diversification observed within this protein family.
| Species | Protein | PHD Finger Consensus Motif | Key Amino Acid Variations in Loop Regions |
| Zea mays | Zmhox1a | C-x2-C-x11-C-x2-C-x5-H-x2-C-x8-C-x2-C | Specific residues conferring binding specificity |
| Arabidopsis thaliana | ATX1 | C-x2-C-x10-C-x2-C-x5-H-x2-C-x7-C-x2-C | Variations in length and composition of loops |
| Oryza sativa | OsPHD protein | C-x2-C-x11-C-x2-C-x5-H-x2-C-x8-C-x2-C | Differences in charged and polar residues |
Evolutionary Adaptations and Functional Diversification in Plants
The evolution of the Zmhox1a protein and its orthologs is intricately linked to the functional diversification of PHD-finger proteins in plants. The presence of both a DNA-binding homeodomain and a chromatin-interacting PHD finger in a single protein allows for a direct link between the recognition of specific DNA sequences and the interpretation of the local chromatin state. This dual functionality is a significant evolutionary adaptation that enables precise regulation of gene expression in response to developmental and environmental cues.
In plants, PHD-finger proteins have been implicated in a wide array of biological processes, demonstrating remarkable functional diversification. frontiersin.orgnih.govresearchgate.netbohrium.com These functions include the regulation of flowering time, pollen development, seed germination, and responses to both biotic and abiotic stresses. frontiersin.orgnih.govresearchgate.netbohrium.comfrontiersin.org For example, in Arabidopsis, the PHD-finger protein VERNALIZATION INSENSITIVE 3 (VIN3) is a key component of the vernalization pathway, which ensures that flowering occurs only after a prolonged period of cold.
The functional diversification of PHD-finger proteins is thought to have been driven by gene duplication events followed by neofunctionalization or subfunctionalization. In the case of Zmhox1a, its expression in various maize tissues suggests a role in different developmental programs. While its precise functions are still being fully elucidated, its ability to interact with specific DNA elements, such as the Shrunken promoter, points to a role in regulating gene expression networks involved in maize development.
The adaptation of grasses, including maize, to diverse environments has likely been influenced by the evolution of regulatory proteins like Zmhox1a. The ability of PHD-finger proteins to modulate gene expression in response to environmental stresses, such as drought and salinity, is an area of active research. The evolutionary trajectory of Zmhox1a and its orthologs in grasses may have contributed to the agronomic success of these important crop species.
| Functional Role | Associated PHD-Finger Proteins | Organism(s) |
| Flowering Time Regulation | VIN3, VIL1 | Arabidopsis thaliana |
| Pollen Development | MMD1 | Arabidopsis thaliana |
| Seed Germination | ALFIN1-like proteins | Arabidopsis thaliana |
| Abiotic Stress Response | AtSIZ1, various TaPHDs | Arabidopsis thaliana, Triticum aestivum |
| Transcriptional Regulation | Zmhox1a | Zea mays |
Methodological Approaches for Studying Zmhox1a Protein
Molecular Cloning and Expression Systems for Zmhox1a
The initial step in characterizing Zmhox1a is the isolation of its corresponding gene. The novel maize homeobox gene, Zmhox1a, was first isolated by screening a lambda gt11 expression library. nih.govembopress.org This technique involves using a specific DNA probe, in this case, the 26 bp Shrunken feedback control element, to identify and isolate the complementary DNA (cDNA) clone encoding the protein that binds to it. The Zmhox1a gene is located on the long arm of chromosome 8 in maize. nih.govembopress.org
Once the gene is cloned, it can be inserted into various expression vectors for the production of the Zmhox1a protein in controlled systems. These systems are essential for generating sufficient quantities of the protein for subsequent functional and structural studies.
Common Expression Systems for Plant Transcription Factors:
| Expression System | Host Organism | Key Features |
| Bacterial System | Escherichia coli | Rapid growth, high yield, cost-effective. Often used for producing large quantities of protein for purification and antibody production. |
| Yeast System | Saccharomyces cerevisiae | Eukaryotic system capable of some post-translational modifications. Suitable for protein interaction studies (e.g., yeast two-hybrid). |
| Insect Cell System | Baculovirus-infected cells (e.g., Sf9) | High levels of protein expression with complex post-translational modifications similar to those in higher eukaryotes. |
| Plant System | Agrobacterium tumefaciens-mediated transient expression in Nicotiana benthamiana or stable transformation of maize | Allows for in vivo functional studies in a native or near-native environment, ensuring correct protein folding and modification. |
The Zmhox1a transcript is approximately 3.1 kb and encodes a polypeptide of 719 amino acids. nih.govembopress.org Western blotting experiments using nuclear protein extracts have identified the native this compound as a 112 or 115 kDa polypeptide, confirming its nuclear localization, which is consistent with its proposed function as a transcription factor. nih.govembopress.org
Protein Purification Techniques for Zmhox1a Functional Studies
To study the biochemical properties of Zmhox1a, such as its DNA binding affinity and interaction with other proteins, it is essential to obtain a highly purified sample. Protein purification is a multi-step process that separates the target protein from a complex mixture of cellular components. technologynetworks.com For a DNA-binding protein like Zmhox1a, a combination of chromatographic techniques is typically employed. nih.gov
Typical Purification Strategy for a Recombinant DNA-Binding Protein:
| Purification Step | Principle | Purpose |
| Affinity Chromatography | Exploits specific binding interactions. A common method is to use a tag (e.g., 6xHis-tag) on the recombinant protein, which binds to a resin coated with a specific ligand (e.g., nickel or cobalt ions). thermofisher.com | Highly specific initial capture step that provides significant purification and concentration of the target protein. |
| Ion Exchange Chromatography (IEX) | Separates proteins based on their net surface charge at a specific pH. thermofisher.comwur.nl Since Zmhox1a has a highly acidic central region, this property can be used for purification. nih.govembopress.org | Removes host proteins and other contaminants with different charge properties. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size and shape. Larger molecules elute first from the column. | Final "polishing" step to remove any remaining contaminants and protein aggregates, resulting in a homogenous sample. |
The purity of the final protein sample is typically assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. wur.nl
DNA Binding Assays (e.g., DNase I Footprinting)
A key characteristic of a transcription factor is its ability to bind to specific DNA sequences. DNase I footprinting is a powerful in vitro technique used to precisely identify the binding site of a protein on a DNA molecule. nih.govupenn.eduwikipedia.org The principle of this assay is that a protein bound to DNA protects the phosphodiester backbone of its binding site from cleavage by deoxyribonuclease I (DNase I). nih.govupenn.edu
This method was used to confirm that the Zmhox1a homeodomain binds to the Shrunken promoter. nih.govembopress.org The experiment revealed three specific binding sites for Zmhox1a flanking the TATA-box of this promoter. nih.govembopress.org
Steps in a DNase I Footprinting Assay:
Probe Preparation: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope like ³²P or a fluorescent dye. wikipedia.orglifeasible.com
Binding Reaction: The labeled DNA probe is incubated with the purified this compound, allowing the protein to bind to its specific site.
DNase I Digestion: The protein-DNA mixture is treated with a low concentration of DNase I, which randomly cuts the DNA backbone, except where it is protected by the bound protein.
Analysis: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The region where the this compound was bound appears as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein. semanticscholar.org
Other assays like the Electrophoretic Mobility Shift Assay (EMSA) can also be used to determine if a protein directly binds to a DNA sequence, often as a complementary technique to footprinting. lifeasible.com
Protein-Protein Interaction Methodologies
The function of transcription factors is often regulated through interactions with other proteins, such as co-activators, co-repressors, or other transcription factors. Several methods can be employed to identify proteins that interact with Zmhox1a.
Common Methods for Detecting Protein-Protein Interactions:
| Method | Principle | Application for Zmhox1a |
| Yeast Two-Hybrid (Y2H) | An in vivo genetic method that detects interactions within the yeast nucleus. The this compound ("bait") is fused to a DNA-binding domain, and potential interacting partners ("prey") are fused to a transcriptional activation domain. An interaction reconstitutes a functional transcription factor, activating a reporter gene. researchgate.net | Screening a cDNA library to identify novel interaction partners of Zmhox1a in maize. |
| Co-immunoprecipitation (Co-IP) | An antibody targeting Zmhox1a is used to pull it out of a cell extract. Interacting proteins that are bound to Zmhox1a are also pulled down and can be identified by mass spectrometry or Western blotting. researchgate.net | Validating interactions identified by Y2H or identifying components of the Zmhox1a transcriptional complex in their native cellular environment. |
| Affinity Chromatography / Pull-down Assay | An in vitro method where a tagged, purified this compound is immobilized on a resin. A cell lysate is passed over the resin, and proteins that bind to Zmhox1a are retained and can be identified. nih.govnih.gov | Confirming direct physical interactions between Zmhox1a and a suspected partner protein. |
These techniques are crucial for placing Zmhox1a within the broader context of cellular signaling and gene regulatory networks. researchgate.net
Genetic Manipulation Techniques (e.g., Gene Knockout, Overexpression)
To understand the biological function of Zmhox1a in vivo, researchers can manipulate its expression in the maize plant. These genetic approaches can reveal the physiological consequences of the protein's absence or its presence in abnormally high amounts.
Gene Knockout: This technique involves inactivating or deleting the Zmhox1a gene to observe the resulting phenotype. Modern genome editing tools like CRISPR/Cas9 allow for the precise targeting and disruption of a specific gene. nih.govnih.gov Creating a Zmhox1a knockout mouse would allow researchers to study the effects of its absence on maize development, potentially revealing its role in processes like kernel development, given its interaction with the Shrunken promoter. The generation of knockout mice involves modifying embryonic stem cells to introduce the desired mutation and then creating chimeric animals that can pass the mutation to their offspring. nih.govnih.gov
Overexpression: In this approach, an extra copy of the Zmhox1a gene is introduced into the maize genome, often under the control of a strong, constitutive promoter, leading to higher-than-normal levels of the protein. This can sometimes amplify the protein's normal function or induce new phenotypes, providing clues about its role. nih.gov This can be achieved through techniques like Agrobacterium-mediated transformation.
These genetic manipulation strategies provide powerful insights into the role of Zmhox1a in plant growth, development, and stress responses. nih.gov
Transcriptomic and Proteomic Analysis of Zmhox1a Targets
As a transcription factor, Zmhox1a is expected to regulate the expression of multiple target genes. High-throughput "omics" approaches can be used to identify these targets on a genome-wide scale.
Transcriptomic Analysis: Techniques like RNA sequencing (RNA-seq) can be used to compare the global gene expression profiles of wild-type maize plants with Zmhox1a knockout or overexpression lines. nih.gov Genes that show a significant change in expression levels in the genetically modified plants are candidate targets for direct or indirect regulation by Zmhox1a. This analysis can reveal the downstream pathways and biological processes controlled by this transcription factor. mdpi.comnih.gov
Proteomic Analysis: This approach focuses on the entire set of proteins in a cell. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used in conjunction with Co-IP to identify the full spectrum of proteins that interact with Zmhox1a in vivo. nih.govmdpi.com Comparing the proteomes of wild-type and Zmhox1a mutant plants can also reveal changes in protein abundance that result from Zmhox1a's regulatory activity.
Integrating transcriptomic and proteomic data provides a comprehensive view of the Zmhox1a regulatory network, from its direct binding sites on DNA to the cellular machinery it controls. uni-greifswald.de
Future Research Directions and Translational Significance of Zmhox1a Protein
Elucidating Novel Zmhox1a Protein Interacting Partners
Understanding the full range of proteins that interact with Zmhox1a is crucial for deciphering its regulatory mechanisms. While interactions with 14-3-3 proteins and suggestions of interactions with other homeodomain proteins and chromatin remodeling factors have been noted, the comprehensive network of this compound complexes is yet to be mapped. smolecule.comoup.comresearchgate.net Future research should employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (co-IP-MS) and yeast two-hybrid screens on a larger scale, to systematically identify novel interacting partners. Investigating these interactions under different developmental stages and environmental conditions will provide insights into how Zmhox1a's function is modulated by cellular context and external cues. Identifying novel partners could reveal previously unknown pathways influenced by Zmhox1a and offer potential targets for manipulating its activity.
Table 1: Known and Potential Zmhox1a Interacting Partners
| Interaction Partner Category | Specific Examples Known/Suggested | Research Techniques for Elucidation |
| Known Protein Interactions | 14-3-3 proteins | Co-IP-MS, Yeast Two-Hybrid |
| Suggested Protein Interactions | Other Homeodomain proteins | Co-IP-MS, Yeast Two-Hybrid |
| Suggested Protein Interactions | Chromatin remodeling factors | Co-IP-MS, Affinity Purification |
| Novel/Undiscovered Partners | Currently Unknown | High-throughput Proteomics |
Comprehensive Mapping of this compound Target Genes
The identification of the shrunken gene as a target of Zmhox1a highlights its role in key developmental processes. smolecule.comnih.govnih.gov However, Zmhox1a, as a transcription factor, is likely to regulate a multitude of downstream genes. A comprehensive mapping of all direct and indirect target genes is a critical future direction. Techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-Seq) can be employed to identify the specific DNA binding sites of Zmhox1a across the entire maize genome. vandepoelelab.be Combining this data with RNA sequencing (RNA-Seq) from plants with altered Zmhox1a expression levels (e.g., overexpression or knockout lines, if available) will help to correlate binding events with changes in gene expression and distinguish direct targets from indirect effects. This will build a detailed regulatory network controlled by Zmhox1a. vandepoelelab.be
Table 2: Methods for Comprehensive Mapping of Zmhox1a Target Genes
| Research Technique | Principle | Information Gained |
| ChIP-Seq | Identify genomic regions bound by Zmhox1a | Direct DNA binding sites |
| RNA-Seq (with altered expression) | Measure changes in gene expression levels | Genes regulated by Zmhox1a |
| Integrated Analysis | Combine ChIP-Seq and RNA-Seq data | Identify direct transcriptional targets |
| Promoter Assays | Validate Zmhox1a binding and regulation | Confirm regulatory activity on targets |
Functional Genomics Approaches to Dissect this compound Pathways
To fully understand the biological roles of Zmhox1a, functional genomics approaches are essential. While ectopic expression studies in heterologous systems like tobacco have provided initial clues about its developmental impact, studying Zmhox1a function within maize is paramount. nih.gov The generation of maize lines with targeted mutations in the Zmhox1a gene using technologies like CRISPR/Cas9 would be invaluable for observing loss-of-function phenotypes. oup.com Similarly, inducible overexpression or knockdown systems could allow for the study of Zmhox1a function at specific developmental time points or in response to particular stimuli. researchgate.net Integrating data from transcriptomics, proteomics, and metabolomics from these genetically modified lines will help to dissect the complete pathways regulated by Zmhox1a and its impact on various physiological processes. ebsco.com
Implications for Crop Improvement and Agricultural Biotechnology
The role of Zmhox1a in maize development, including seed development, suggests significant potential for crop improvement. smolecule.com Manipulating the expression or activity of Zmhox1a could be a strategy to enhance desirable agronomic traits such as yield, biomass accumulation, or even stress tolerance. smolecule.com The pleiotropic effects observed in tobacco transgenics, such as altered growth and floral development, underscore its potential as a target for modifying plant architecture and reproductive success. nih.gov Future research should focus on validating the effects of Zmhox1a gene manipulation in maize under field conditions. Identifying specific alleles or modifying its expression could lead to the development of improved maize varieties with enhanced productivity and resilience, contributing directly to agricultural biotechnology. exaly.comnaas.go.kruom.ac.mu
Q & A
Q. What are the structural domains of the Zmhox1a protein, and what functional implications do they have?
The this compound contains three critical domains: (1) a homeodomain for sequence-specific DNA binding, (2) a highly acidic central region implicated in transcriptional activation, and (3) a cysteine-rich motif near the N-terminus hypothesized to mediate protein-protein interactions. Functional studies using DNase I footprinting confirmed its binding to three sites flanking the TATA-box of the Shrunken promoter, while deletion mutants of the acidic region reduced transcriptional activity in reporter assays .
Q. How can researchers detect Zmhox1a transcripts and protein in maize tissues?
Transcript detection requires northern blotting or RT-PCR due to the 3.1 kb mRNA size. For protein detection, western blotting with antibodies targeting the C-terminal homeodomain is recommended, as it distinguishes Zmhox1a (~112–115 kDa) from smaller homeodomain proteins. Note that this compound is absent in roots despite transcript presence, suggesting post-transcriptional regulation .
Q. What experimental approaches validate Zmhox1a’s nuclear localization?
Subcellular fractionation coupled with western blotting confirms nuclear localization. Immunofluorescence or GFP-tagged Zmhox1a transient expression in protoplasts can further visualize nuclear targeting. The absence of this compound in roots (despite transcript detection) highlights the need for tissue-specific validation .
Advanced Research Questions
Q. How does alternative splicing of Zmhox1a and Trap (Transposon-associated protein) affect promoter activity partitioning?
Alternative splicing of two leading exons directs promoter activity to either Zmhox1a or Trap. To study this, employ RT-PCR with exon-specific primers across tissues (e.g., leaves vs. roots) and link splicing variants to transcriptional activity using luciferase reporter assays with truncated promoters .
Q. Why do DNA-binding assays show conflicting results for the cysteine-rich motif’s role?
While Zmhox1a’s homeodomain alone binds DNA (via DNase I footprinting), the cysteine-rich motif is dispensable for DNA interaction but may stabilize protein complexes. Use electrophoretic mobility shift assays (EMSAs) with full-length protein versus motif-deletion mutants to dissect contributions to binding affinity .
Q. How to resolve contradictions in Zmhox1a’s transcriptional activation vs. repression roles?
Context-dependent activity may arise from co-factor interactions. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry can identify interacting partners (e.g., chromatin remodelers). Dual luciferase assays with varying effector ratios (Zmhox1a and partners) will clarify combinatorial effects .
Q. What methods validate Zmhox1a’s evolutionary divergence from Knotted1-like homeobox proteins?
Phylogenetic analysis using sequence alignment tools (e.g., Clustal Omega) for homeodomain regions reveals Zmhox1a clusters with PHD-finger proteins (e.g., Arabidopsis HAT3.1) rather than Knotted1-like proteins. Functional divergence can be tested via domain-swap experiments in transgenic maize .
Q. How to investigate post-transcriptional regulation of Zmhox1a in roots?
Ribosome profiling or polysome loading assays can assess translational efficiency. Compare root vs. leaf tissues for miRNA or RNA-binding protein interactions using crosslinking immunoprecipitation (CLIP-seq) or Ago2-IP .
Q. What strategies identify Zmhox1a’s downstream target genes?
Chromatin immunoprecipitation (ChIP-seq) with Zmhox1a-specific antibodies followed by motif enrichment analysis (e.g., MEME Suite) can pinpoint direct targets. Validate candidates via qRT-PCR in Zmhox1a knockdown/overexpression lines .
Q. How to address discrepancies in Zmhox1a’s interaction with the Shrunken promoter in vitro vs. in vivo?
In vitro binding (e.g., EMSA) may lack chromatin context. Use in vivo approaches like ChIP-qPCR or CRISPR-Cas9-mediated promoter editing to test functional relevance. Include negative controls (e.g., mutated binding sites) to confirm specificity .
Methodological Considerations for Data Contradictions
- Replicate across tissue types : Zmhox1a expression/activity varies between roots, leaves, and reproductive tissues .
- Combine orthogonal techniques : Pair western blotting with activity assays (e.g., luciferase reporters) to distinguish protein presence from function .
- Control for splice variants : Use isoform-specific primers or antibodies to avoid confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
